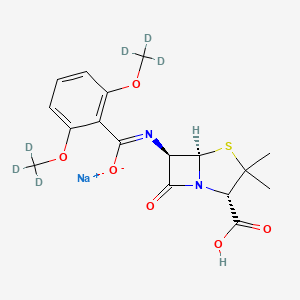
N-Fmoc-1-trityl L-Homohistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-1-trityl L-Homohistidine: is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C41H35N3O4 and a molecular weight of 633.73 g/mol . This compound is a derivative of L-histidine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and trityl protecting groups to facilitate its use in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-trityl L-Homohistidine typically involves the protection of the amino and imidazole groups of L-homohistidine. The Fmoc group is introduced to protect the amino group, while the trityl group is used to protect the imidazole ring. The process generally involves the following steps:
Protection of the Amino Group: The amino group of L-homohistidine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-homohistidine with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-1-trityl L-Homohistidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), while the trityl group can be removed using acidic conditions.
Substitution Reactions: The protected amino and imidazole groups can participate in substitution reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Trityl Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Aplicaciones Científicas De Investigación
N-Fmoc-1-trityl L-Homohistidine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid derivative.
Biology: It is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based therapeutics and diagnostic tools.
Industry: It is used in the production of custom peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds . The molecular targets and pathways involved include the activation of the carboxyl group of an amino acid and the protection of the amino group to facilitate peptide bond formation .
Comparación Con Compuestos Similares
N-Fmoc-N-trityl-L-histidine: Similar in structure but differs in the position of the trityl group.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness: N-Fmoc-1-trityl L-Homohistidine is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and trityl groups allows for efficient protection and deprotection steps, making it a valuable tool in the synthesis of complex peptides .
Propiedades
Fórmula molecular |
C41H35N3O4 |
|---|---|
Peso molecular |
633.7 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
Clave InChI |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
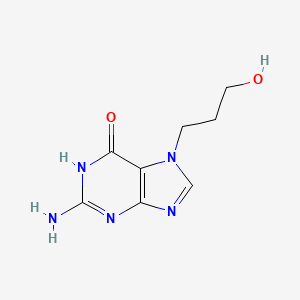
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
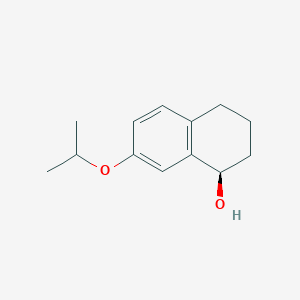

![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
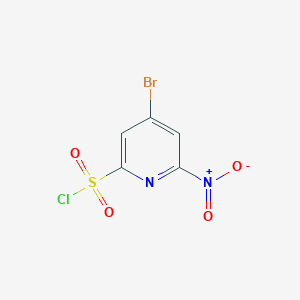
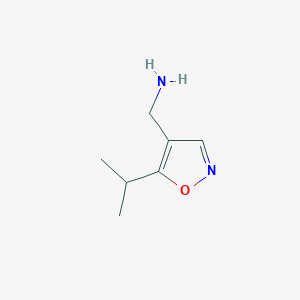
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)

